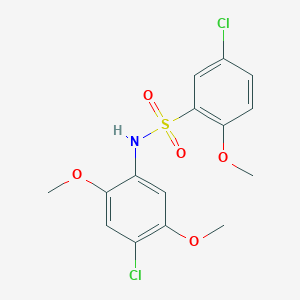
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide, also known as 25CN-NBOH, is a potent and selective agonist for the serotonin 2A receptor (5-HT2A). This compound has gained significant attention in the scientific community due to its potential use as a research tool for studying the role of 5-HT2A receptors in various physiological and pathological processes.
科学研究应用
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide is primarily used as a research tool to study the role of 5-HT2A receptors in various physiological and pathological processes. This compound has been shown to have high affinity and selectivity for 5-HT2A receptors, making it an ideal tool for studying the functions of these receptors. Some of the research applications of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide include:
1. Studying the role of 5-HT2A receptors in the regulation of mood, cognition, and perception.
2. Investigating the involvement of 5-HT2A receptors in the pathophysiology of psychiatric disorders such as schizophrenia, depression, and anxiety.
3. Examining the effects of 5-HT2A receptor agonists on neuronal activity and synaptic plasticity.
作用机制
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide acts as a potent and selective agonist for the 5-HT2A receptor. The activation of these receptors leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, the phospholipase A2 (PLA2) pathway, and the mitogen-activated protein kinase (MAPK) pathway. These signaling pathways ultimately lead to the modulation of neuronal activity and synaptic plasticity, which are thought to underlie the physiological and pathological effects of 5-HT2A receptor activation.
Biochemical and Physiological Effects:
The activation of 5-HT2A receptors by 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. Some of the effects of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide include:
1. Modulation of neuronal activity and synaptic plasticity.
2. Regulation of mood, cognition, and perception.
3. Induction of hallucinations and altered states of consciousness.
4. Regulation of circadian rhythms and sleep-wake cycles.
5. Involvement in the pathophysiology of psychiatric disorders such as schizophrenia, depression, and anxiety.
实验室实验的优点和局限性
One of the main advantages of using 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide as a research tool is its high affinity and selectivity for the 5-HT2A receptor. This makes it an ideal tool for studying the functions of these receptors in various physiological and pathological processes. However, there are also some limitations to using 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide in lab experiments. One of the main limitations is the potential for off-target effects, as this compound may also interact with other receptors and signaling pathways. Additionally, the use of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide in lab experiments may be limited by its high cost and limited availability.
未来方向
There are several future directions for research on 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide. Some of these directions include:
1. Investigating the potential therapeutic applications of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide for the treatment of psychiatric disorders such as schizophrenia, depression, and anxiety.
2. Studying the effects of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide on neuronal activity and synaptic plasticity in different brain regions.
3. Examining the role of 5-HT2A receptors in the regulation of circadian rhythms and sleep-wake cycles.
4. Developing new and more selective agonists and antagonists for the 5-HT2A receptor.
5. Investigating the effects of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide on other signaling pathways and receptors to better understand its potential off-target effects.
合成方法
The synthesis of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide involves the reaction of 2-methoxybenzenesulfonyl chloride with 4-chloro-2,5-dimethoxyaniline to form 4-chloro-2,5-dimethoxy-N-(2-methoxyphenyl)benzenesulfonamide. This intermediate is then reacted with 5-chloro-2-aminobenzonitrile to form 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide. The final product is obtained by purification through recrystallization.
属性
产品名称 |
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide |
|---|---|
分子式 |
C15H15Cl2NO5S |
分子量 |
392.3 g/mol |
IUPAC 名称 |
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H15Cl2NO5S/c1-21-12-5-4-9(16)6-15(12)24(19,20)18-11-8-13(22-2)10(17)7-14(11)23-3/h4-8,18H,1-3H3 |
InChI 键 |
MGTGIFJOEISJCJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC |
规范 SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288697.png)



![2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine](/img/structure/B288715.png)
![2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B288716.png)
![3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B288717.png)


![Ethyl 4-[(5-{[4-(ethoxycarbonyl)-1-piperazinyl]sulfonyl}-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288726.png)



![4-[(3,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288737.png)